![molecular formula C22H24N2O4 B4969487 2-[6-(4-morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 300815-55-8](/img/structure/B4969487.png)
2-[6-(4-morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
The compound “2-[6-(4-morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It contains an amino group that was synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction results in new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an amino group, which is introduced by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The 1H NMR spectra of the derivatives contain characteristic signals for the protons of the CH2CH2 fragment and also for the amine and amide groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Scientific Research Applications
Antiviral Properties
1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives have demonstrated promising antiviral activity. Specifically, this compound has been investigated as a selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase . The HTS hit 1 shows submicromolar potency against two different HCV replicons (1b and 2b) while displaying no activity on other polymerases such as HIV-RT, Polio-pol, and GBV-b-pol.
Preclinical Studies
In Vivo Efficacy: Animal models can be used to evaluate the antiviral efficacy, pharmacokinetics, and safety of 1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives. These studies pave the way for potential clinical trials.
Mechanism of Action
Target of Action
The primary targets of the compound “2-[6-(4-Morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione” are currently unknown. The compound is structurally similar to other benzo[de]isoquinoline-1,3-dione derivatives, which have been found to exhibit chemosensor selectivity in the determination of anions . .
Mode of Action
Based on its structural similarity to other benzo[de]isoquinoline-1,3-dione derivatives, it may interact with its targets through a mechanism involving photoinduced electron transfer (pet) or photoinduced charge transfer (pct) . These processes can lead to changes in the electronic states of the targets, potentially altering their function.
Pharmacokinetics
The presence of a morpholinyl group could potentially enhance its solubility and bioavailability .
Result of Action
Based on its structural similarity to other benzo[de]isoquinoline-1,3-dione derivatives, it may have potential applications as a chemosensor .
properties
IUPAC Name |
2-(6-morpholin-4-yl-6-oxohexyl)benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-19(23-12-14-28-15-13-23)10-2-1-3-11-24-21(26)17-8-4-6-16-7-5-9-18(20(16)17)22(24)27/h4-9H,1-3,10-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNQOZWAIXCPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155155 | |
Record name | 2-[6-(4-Morpholinyl)-6-oxohexyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Morpholin-4-yl-6-oxo-hexyl)-benzo[de]isoquinoline-1,3-dione | |
CAS RN |
300815-55-8 | |
Record name | 2-[6-(4-Morpholinyl)-6-oxohexyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300815-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[6-(4-Morpholinyl)-6-oxohexyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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